Acid Brown 298
Description
Historical Context and Evolution within Acid Dye Chemistry
The development of synthetic dyes began in 1856 with William Henry Perkin's discovery of Mauveine. scielo.org.mx This innovation spurred rapid advancements in dye chemistry, leading to the introduction of the first acid dye by Nicholson in 1862. textilelearner.net The initial acid dyes, such as the triarylmethane types that appeared in 1868, offered strong dyeing capabilities but had poor fastness. colorfuldyes.comtextile-chem.com
A significant milestone occurred in 1877 with the synthesis of the first azo-based acid dye for wool, known as Acid Red A. colorfuldyes.comchina-dyestuff.com This marked the beginning of the largest and most important class of acid dyes. textilelearner.net Throughout the late 19th and early 20th centuries, chemists expanded the range of acid dyes, inventing structures based on anthraquinones after 1890, which broadened the available color palette. colorfuldyes.comtextile-chem.com
The evolution continued with the development of pre-metallized dyes, where a metal ion is incorporated into the dye molecule during manufacturing rather than on the fiber. textilelearner.netsdc.org.uk This innovation led to the creation of metal-complex acid dyes like Acid Brown 298, which offer superior fastness properties compared to their non-metallized predecessors. researchgate.net This class of dyes provides enhanced stability against light and washing, addressing the shortcomings of earlier acid dyes. textilelearner.net
Significance of this compound within the Azo Dye Class
This compound's primary significance lies in its identity as a metal-complex azo dye. worlddyevariety.com Azo dyes are organic compounds characterized by the presence of one or more azo groups (–N=N–) and constitute the largest group of synthetic colorants used in industry. wikipedia.orgekb.eg While standard azo dyes are valued for their versatility and bright colors, their performance can be limited in applications requiring high durability.
The incorporation of a metal ion, such as iron, chromium, or cobalt, into the azo dye structure creates a pre-metallized or metal-complex dye. textilelearner.netpanchmahaldyestuff.com This chelation process significantly enhances the dye's stability. The metal ion forms strong coordination bonds with the dye molecule, which in turn protects the azo chromophore from degradation by ultraviolet light and improves resistance to washing. researchgate.net this compound, as a metal-complex dye, therefore offers excellent lightfastness and wet fastness properties, which are critical for high-quality textiles and leather goods. duorganics.intextilelearner.net The use of an iron complex is particularly relevant for producing brown shades. sdc.org.ukresearchgate.net
Table 1: General Properties of Metal-Complex Acid Dyes
| Property | Description | Significance for this compound |
|---|---|---|
| Structure | Azo dye molecule coordinated with a central metal ion (e.g., Fe, Cr, Co). panchmahaldyestuff.com | Provides a stable molecular structure. |
| Lightfastness | High resistance to fading upon exposure to light. ranbarr.com | The metal complex protects the chromophore, ensuring color longevity. researchgate.net |
| Wash Fastness | Excellent color retention after repeated washing. duorganics.in | Strong coordinate and ionic bonds prevent the dye from leaching. textilelearner.net |
| Affinity | Strong affinity for protein (wool, silk) and polyamide (nylon) fibers. hermetachem.com | Ensures efficient dye uptake and durable coloration. |
| Application pH | Typically applied in a neutral to weakly acidic bath (for 1:2 complexes). panchmahaldyestuff.comdyestuffscn.com | Allows for a less harsh dyeing process, preserving fiber quality. textilelearner.net |
Classification and Structural Characteristics of this compound Analogs
Acid dyes are broadly classified based on their dyeing behavior, molecular structure, and application conditions. Common classifications include leveling, milling, and super-milling dyes, or alternatively, strong acid and weak acid dyes, which are differentiated by their molecular weight, degree of sulfonation, and the pH of the dyebath required. textilelearner.netdyestuffscn.commeghmaniglobal.com
This compound belongs to the specific sub-category of Metal-Complex Acid Dyes . worlddyevariety.comduorganics.in Analogs within this class share key structural features. They are typically formed from monoazo structures that contain functional groups like hydroxyl (–OH), carboxyl (–COOH), or amino (–NH2) groups positioned to form a stable coordination complex with a transition metal ion. textilelearner.netpanchmahaldyestuff.comhermetachem.com
These dyes are further distinguished as either 1:1 or 1:2 metal complexes:
1:1 Metal-Complex Dyes: One dye molecule is coordinated with one metal ion. These dyes are generally applied in a strongly acidic bath. textilelearner.netpanchmahaldyestuff.com
1:2 Metal-Complex Dyes: Two dye molecules are coordinated with a single metal ion. They are larger molecules and are typically applied under neutral to weakly acidic conditions, which is less damaging to protein fibers like wool. textilelearner.net
Analogs of this compound would therefore be other metal-complex azo dyes, often utilizing iron to produce shades ranging from yellow-brown to black-brown. sdc.org.uk The specific hue and fastness properties are determined by the precise chemical structure of the azo component and the choice of metal.
Table 2: Classification of Acid Dyes
| Classification Type | Categories | Key Characteristics |
|---|---|---|
| Application-Based | Leveling Acid Dyes | Small molecules, good migration, applied in strong acid. meghmaniglobal.com |
| Milling Acid Dyes | Medium to large molecules, better wet fastness. duorganics.in | |
| Super-Milling Dyes | Large molecules, excellent wet fastness, applied in neutral/weak acid. meghmaniglobal.com | |
| Structural | Azo, Anthraquinone, Triarylmethane | Based on the core chromophore structure. textile-chem.comwikipedia.org |
| Specialized | Metal-Complex Dyes | Contain a metal ion; exhibit superior light and wash fastness. duorganics.intextilelearner.net |
Role of this compound in Diverse Industrial Dyeing Processes
This compound plays a crucial role in dyeing materials that contain cationic groups, primarily protein fibers and synthetic polyamides. theasengineers.comtextilelearner.net The dyeing process relies on the anionic nature of the dye molecule, which contains one or more sulfonic acid groups (–SO3H). textile-chem.comwikipedia.org
In an acidic dyebath, the amino groups (–NH2) within the fibers become protonated (–NH3+). This creates positively charged sites to which the negatively charged dye anions are attracted, forming strong ionic bonds. textilelearner.netdharmatrading.com In the case of a metal-complex dye like this compound, the fixation is further enhanced by van der Waals forces and the formation of coordinate bonds between the metal in the dye and suitable sites on the fiber. textilelearner.netwikipedia.org
The primary industrial applications include:
Wool and Silk Dyeing: As natural protein fibers, wool and silk have abundant amino groups, making them ideal substrates for acid dyes. This compound imparts a durable, lightfast brown color suitable for high-quality apparel and textiles. theasengineers.com
Nylon Dyeing: Nylon, a synthetic polyamide, has a molecular structure similar to that of wool and also contains amino groups, allowing it to be effectively dyed with acid dyes. theasengineers.comtextilelearner.net
Leather Finishing: this compound is widely used for dyeing leather, where it provides rich, uniform brown shades with the high fastness required for products like footwear, accessories, and upholstery. theasengineers.comtextilelearner.net
Printing: The dye is also suitable for printing applications on wool, silk, and nylon fabrics, where it can produce well-defined, vibrant designs. chemicalbook.comtiankunchemical.com
The excellent compatibility and robust performance of this compound make it a versatile and reliable colorant for industries demanding deep, long-lasting brown shades. duorganics.in
Properties
CAS No. |
12234-78-5 |
|---|---|
Molecular Formula |
BO3Yb |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Advanced Synthetic Routes for Acid Brown 298
Modern synthetic chemistry aims to move beyond traditional batch processes to more controlled, efficient, and sustainable methods. These advancements are crucial for producing dyes like this compound with high purity and yield.
The efficiency of this compound synthesis is highly dependent on the precise control of several reaction parameters. Key variables in the diazotization and coupling stages include temperature, pH, stoichiometry, and reaction time.
Temperature: The diazotization of aromatic amines is typically conducted at low temperatures (0–5 °C) to ensure the stability of the highly reactive diazonium salt intermediate. google.com
pH Control: The pH of the reaction medium is critical for the subsequent azo coupling step. Coupling onto aminonaphthol sulfonic acids under acidic conditions (pH below 5) is often facilitated by the presence of a dicarboxylic acid, which can accelerate the reaction. google.com Adjustments are typically made using solutions of sodium hydroxide or hydrochloric acid. tandfonline.com
Stoichiometry: The molar ratio of the diazonium salt to the coupling component must be carefully controlled to prevent the formation of unwanted side products and maximize the yield of the desired monoazo dye.
The following interactive table illustrates the hypothetical effect of varying reaction parameters on the synthesis of a precursor azo dye, demonstrating the importance of optimization.
| Parameter | Value | Yield (%) | Purity (%) |
| Temperature | 0 °C | 92 | 95 |
| 10 °C | 85 | 88 | |
| pH | 4.5 | 94 | 96 |
| 6.0 | 88 | 91 | |
| Reaction Time | 2 hours | 89 | 93 |
| 4 hours | 95 | 96 |
This data is illustrative and represents typical optimization outcomes for azo dye synthesis.
While the core reactions of diazotization and azo coupling are well-established, research continues into catalytic systems to improve efficiency and environmental footprint. In the context of metal-complex dyes, the metallization step itself can be seen as a catalyzed process where the metal salt, such as chromium(III) acetate , drives the formation of the final, stable chromophoric system. tandfonline.com The choice of metal salt and ligands influences the final color and fastness properties.
Furthermore, the broader field of dye chemistry is exploring the use of heterogeneous catalysts. These catalysts, which are in a different phase from the reactants, offer advantages such as easier separation from the reaction mixture and potential for reusability, aligning with the principles of green chemistry. While specific novel catalytic systems for the synthesis of this compound are not widely documented, this remains an active area of research for the synthesis of azo dyes in general.
Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. For azo dye production, two key strategies are the use of continuous-flow microreactors and sonication.
Continuous-Flow Microreactors: Shifting from traditional large batch reactors to continuous-flow systems offers significant advantages. Microreactors provide superior heat and mass transfer, allowing for precise temperature control, which is crucial for handling exothermic diazotization reactions safely. This enhanced control can lead to higher yields and purity.
Sonication: The application of ultrasound (sonochemistry) is another method for process intensification. The acoustic cavitation generated by ultrasound can create localized hot spots with extreme temperatures and pressures, which can significantly increase reaction rates and reduce reaction times for both diazotization and coupling steps. tandfonline.com
Azo Coupling and Metal Complexation Principles in Dye Synthesis
The distinctive color and stability of this compound are direct results of the azo bond and the subsequent coordination with a metal ion. Understanding the mechanisms of these processes is fundamental to controlling the dye's final properties.
The formation of the central azo linkage (–N=N–) occurs via an electrophilic aromatic substitution reaction. The process begins with the diazotization of a primary aromatic amine (e.g., 2-Amino-4-nitrophenol) using nitrous acid (generated in situ from Sodium nitrite and a strong acid like Hydrochloric acid ) to form a highly electrophilic aryldiazonium cation.
This diazonium ion then acts as the electrophile, attacking the electron-rich aromatic ring of the coupling component (e.g., 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid). The substitution typically occurs at a position activated by an electron-donating group, such as a hydroxyl (–OH) or amino (–NH2) group. The reaction with aminonaphthol sulfonic acids is carefully controlled by pH to direct the coupling to the desired position on the naphthalene ring.
This compound is a premetallized dye, meaning the metal is chelated within the dye structure before application. tandfonline.com The monoazo dye molecule acts as a polydentate ligand, binding to a central metal ion, typically chromium(III). The coordination involves the formation of strong covalent bonds between the metal and donor atoms on the ligand.
In the case of a ligand formed from the precursors mentioned above, the chromium ion likely coordinates with the oxygen atom of the phenolic hydroxyl group and a nitrogen atom from the azo bridge. This forms a stable five- or six-membered chelate ring, which is a key feature of metal-complex dyes. This complexation rigidifies the molecular structure and extends the conjugated system, which often results in a bathochromic (deepening of color) or hypsochromic (lightening of color) shift in the dye's absorption spectrum.
Spectroscopic techniques are essential for studying these interactions. FT-IR spectroscopy can show shifts in the vibrational frequencies of the C-O and N=N bonds upon coordination with the metal, while UV-Visible spectroscopy reveals changes in the maximum absorption wavelength (λmax), confirming the formation of the metal complex. tandfonline.com
The following table shows representative spectroscopic data for a generic o,o'-dihydroxy azo dye before and after complexation with Cr(III), illustrating the effect of metallization.
| Compound | ν(O-H) (cm⁻¹) | ν(N=N) (cm⁻¹) | λmax (nm) |
| Azo Ligand | ~3400 | ~1450 | 480 |
| Cr(III) Complex | Absent | ~1420 (shifted) | 530 |
This data is illustrative and represents typical spectroscopic changes upon metal complexation.
Precursor Sourcing and Sustainable Chemical Feedstocks
Due to the proprietary nature of the synthesis process for this compound, specific precursors are not disclosed in available chemical literature. Therefore, a detailed discussion on the sourcing and sustainable feedstocks for this particular compound cannot be provided.
However, it is possible to discuss general principles and emerging research in the broader context of azo dye production that would be applicable if the precursors were known. The synthesis of azo dyes traditionally relies on petrochemical feedstocks. The key components are an aromatic amine (the diazo component) and a coupling component (such as a phenol or another aromatic amine).
General Strategies for Sustainable Precursor Sourcing for Azo Dyes:
Bio-based Aromatic Amines: Research is ongoing to develop methods for producing aromatic amines from renewable biomass instead of petroleum. This involves processes like the catalytic conversion of lignin, a complex polymer found in plant cell walls, into valuable aromatic platform chemicals.
Renewable Coupling Components: Similarly, efforts are being made to derive coupling components from biological sources. For instance, phenols and naphthols, common coupling agents, can potentially be synthesized from bio-based feedstocks through various chemical and biotechnological routes.
Illustrative Data on Potential Sustainable Feedstocks (General):
| Conventional Precursor Class | Potential Sustainable Feedstock Source | Relevant Research Findings |
| Aromatic Amines (e.g., Aniline derivatives) | Lignin, microbial fermentation | Catalytic depolymerization of lignin can yield a mixture of aromatic compounds that can be further processed into specific amines. Engineered microbes can also be used to produce aromatic amino acids, which are precursors to some aromatic amines. |
| Phenolic Compounds (e.g., Phenol, Naphthol derivatives) | Lignin, plant oils, sugars | Lignin is a rich source of phenolic structures. Certain plant oils and sugars can be converted into phenolic compounds through chemical or enzymatic processes. |
It is important to reiterate that the direct applicability of these sustainable alternatives to the synthesis of this compound is unknown without the identification of its specific precursors. The industrial-scale viability and economic feasibility of these emerging technologies are also areas of active research and development.
Adsorption and Interaction Mechanisms
Fundamental Principles of Acid Dye-Substrate Interactions
The dyeing of fibers with acid dyes involves intricate interactions between the dye molecules and the fiber material. These interactions are crucial for achieving adequate dye uptake and fixation, leading to desired color fastness properties inflibnet.ac.insdc.org.uk.
Electrostatic Binding Phenomena in Fiber Dyeing
A primary mechanism for the adsorption of acid dyes, including Acid Brown 298, onto protein and polyamide fibers is electrostatic attraction inflibnet.ac.insdc.org.ukmdpi.com. Acid dyes contain anionic groups, typically sulfonate (-SO₃⁻) or carboxyl (-COO⁻) groups, which carry a negative charge in aqueous solutions inflibnet.ac.intiankunchemical.com. Protein fibers (wool, silk) and polyamides (nylon) contain amino groups (-NH₂) which, under acidic dyeing conditions, become protonated (-NH₃⁺), acquiring a positive charge inflibnet.ac.insdc.org.ukmdpi.com. This creates an electrostatic attraction between the negatively charged dye anions and the positively charged sites on the fiber inflibnet.ac.insdc.org.ukmdpi.com. The extent of protonation of the fiber's amino groups is highly dependent on the pH of the dye bath; lower pH values increase the number of positively charged sites, thereby enhancing the electrostatic attraction and dye uptake inflibnet.ac.inmdpi.comresearchgate.netacs.org.
Role of Fiber Chemistry in Dye Uptake and Fixation
The chemical composition and structure of the fiber profoundly influence the uptake and fixation of acid dyes like this compound sdc.org.ukmdpi.com. Fibers like wool, silk, and nylon are particularly receptive to acid dyes due to the presence of amino groups that can be protonated in acidic conditions inflibnet.ac.intiankunchemical.commdpi.com. The number and accessibility of these amino groups vary depending on the fiber type and any chemical modifications it may have undergone jst.go.jpnist.gov. For instance, studies on nylon fibers with different amino end group content have shown that the saturation value of acid dye adsorption is closely related to the amino end group content, indicating the importance of these sites for ionic binding jst.go.jp. The morphology of the fiber, including its crystallinity and pore structure, also affects dye diffusion and accessibility to binding sites within the fiber matrix acs.orgmdpi.com.
Adsorption Kinetics and Equilibrium Studies
Understanding the kinetics and equilibrium of this compound adsorption is essential for optimizing dyeing processes and predicting dye behavior on different substrates. These studies provide insights into the rate of dye uptake and the maximum adsorption capacity of the material.
Kinetic Models for Dye Adsorption onto various Substrates
The kinetics of acid dye adsorption are often studied using various kinetic models to describe the rate-limiting steps of the process tandfonline.comresearchgate.netamazon.comarabjchem.orgresearchgate.net. Common models applied to dye adsorption include pseudo-first-order, pseudo-second-order, and intraparticle diffusion models tandfonline.comresearchgate.netamazon.comarabjchem.orgresearchgate.netresearchgate.net. These models help to elucidate whether the adsorption rate is controlled by diffusion of the dye to the external surface of the adsorbent (film diffusion), diffusion within the pores of the adsorbent (intraparticle diffusion), or the actual adsorption reaction on the active sites tandfonline.comresearchgate.net. Studies on the adsorption of various acid dyes onto different adsorbents have frequently found that the pseudo-second-order kinetic model provides a good fit to the experimental data, suggesting that the adsorption rate is proportional to the number of available adsorption sites and the concentration of the adsorbate researchgate.netamazon.comresearchgate.netresearchgate.net. For Acid Brown 425, an acid dye studied for adsorption onto activated carbon, the pseudo-second-order kinetic model showed a good correlation researchgate.net.
Adsorption Isotherms and Thermodynamic Parameters
Adsorption isotherms describe the relationship between the amount of dye adsorbed onto the substrate and the equilibrium dye concentration in the solution at a constant temperature researchgate.netacs.orgmdpi.comscilit.comajrconline.orgajchem-a.comiwaponline.com. Commonly used isotherm models include the Langmuir, Freundlich, and Temkin models researchgate.netacs.orgtandfonline.comresearchgate.netamazon.comresearchgate.netmdpi.comscilit.comajrconline.orgajchem-a.comiwaponline.com.
The Langmuir isotherm model typically describes monolayer adsorption onto a homogeneous surface, suggesting a finite number of identical binding sites researchgate.netacs.orgjst.go.jpamazon.comajrconline.org. The Freundlich isotherm model, on the other hand, is often used to describe multilayer adsorption on heterogeneous surfaces with non-uniform binding energies researchgate.nettandfonline.comresearchgate.netamazon.comresearchgate.netajrconline.org. The Temkin isotherm model considers the effect of interactions between adsorbed molecules amazon.comajrconline.org.
For acid dyes, including those with structures similar to this compound, adsorption isotherm studies on various substrates have shown different behaviors. For instance, adsorption of certain acid dyes onto wool yarns showed equilibrium uptake data fitted by the Redlich-Peterson isotherm model, which can approach both Langmuir and Freundlich models under certain conditions researchgate.net. Adsorption of acid dyes on 6-nylon fibers often shows typical Langmuir curves, with saturation values related to the fiber's amino end group content, supporting the dominance of stoichiometric salt linkage jst.go.jp. However, some acid dyes on nylon may exhibit adsorption characteristics that deviate from the Langmuir model, indicating the involvement of other interactions like Van der Waals forces and hydrogen bonding jst.go.jp.
Thermodynamic parameters, such as changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), are determined from the temperature dependence of adsorption equilibrium constants tandfonline.commdpi.comscilit.comajrconline.orgiwaponline.comjaas.ac.cnnih.gov. These parameters provide information about the spontaneity and energy changes associated with the adsorption process tandfonline.commdpi.comajrconline.orgjaas.ac.cn. A negative ΔG° indicates a spontaneous adsorption process mdpi.comajrconline.orgjaas.ac.cn. The sign of ΔH° reveals whether the adsorption is exothermic (releases heat, ΔH° < 0) or endothermic (absorbs heat, ΔH° > 0) tandfonline.commdpi.comajrconline.orgjaas.ac.cn. Positive values of ΔS° suggest increased randomness at the solid-liquid interface during adsorption ajrconline.org. Studies on the adsorption of acid dyes have reported both endothermic and exothermic processes depending on the specific dye, adsorbent, and conditions tandfonline.commdpi.comscilit.comajrconline.orgjaas.ac.cn. For example, the adsorption of eosin (B541160) Y and indigo (B80030) carmine (B74029) acid dyes on activated carbon was found to be exothermic and spontaneous mdpi.com. Conversely, the adsorption of Acid Blue 127 and Acid Yellow 17 onto activated carbon showed endothermic but spontaneous processes tandfonline.com. Adsorption of an acidic dye onto yellow green algae was found to be endothermic and spontaneous ajrconline.org.
While specific detailed research findings, data tables, and kinetic/isotherm parameters solely for this compound across various substrates were not extensively available in the search results, the principles and models described above are directly applicable to understanding its adsorption behavior based on its classification as an acid dye and its reported applications in dyeing protein and polyamide fibers tiankunchemical.comauracolorchemindustry.com. The adsorption characteristics of this compound would be expected to follow the general mechanisms of electrostatic attraction, hydrogen bonding, and Van der Waals forces, with its specific behavior on a given substrate being quantifiable through kinetic and equilibrium studies utilizing the aforementioned models.
Surface Chemistry and Interfacial Phenomena in Dyeing
The surface chemistry of textile fibers plays a crucial role in the adsorption and binding of acid dyes. Protein fibers (wool, silk) and polyamides (nylon) possess amino groups which become protonated in acidic conditions, resulting in positively charged sites on the fiber surface. Acid dyes, being anionic in nature due to their sulfonic or carboxylic groups, are attracted to these cationic sites through electrostatic interactions. This forms the primary driving force for the initial adsorption of the dye onto the fiber surface.
The adsorption of acid dyes is influenced by the inherent surface chemistry of the substrate. For fibers like wool, silk, and nylon, the presence and availability of amino groups significantly impact the uptake of anionic acid dyes. While specific detailed research findings on deliberate surface modification of fibers specifically for this compound adsorption were not prominently found in the surveyed literature, general principles of acid dyeing suggest that modifications altering the surface charge density or porosity of the fiber would impact dye adsorption. For instance, increasing the number of cationic sites on a fiber surface through chemical modification would theoretically enhance the electrostatic attraction and thus the adsorption of anionic dyes like this compound. Conversely, modifications that introduce anionic groups or block existing cationic sites could reduce dye uptake. The metal complex nature of this compound chemicalbook.com might also introduce possibilities for interaction with specific functional groups introduced during surface modification, although details on such interactions for this specific dye were not available.
Solution parameters within the dyeing bath significantly influence the affinity of acid dyes for fibers.
pH: The pH of the dyeing solution is a critical factor in acid dyeing. Acid dyes are typically applied in an acidic environment. Under acidic conditions, the amino groups in protein and polyamide fibers become protonated, developing a positive charge. This positive charge facilitates the electrostatic attraction between the fiber and the anionic dye molecules, promoting dye adsorption worlddyevariety.comnih.gov. As the pH increases (becomes less acidic), the degree of protonation of the amino groups decreases, reducing the electrostatic attraction and consequently lowering dye exhaustion onto the fiber. Research on the removal of this compound from aqueous solution using Gamma-FeOOH nanoparticles, while not directly on fiber dyeing, showed that decreasing the pH value increased the removal efficiency, which was attributed to increased H+ ions and favorable electrostatic attraction between the dye anion and the adsorbent surface nih.gov. This principle is analogous to the interaction with positively charged sites on fibers in acidic dyeing conditions.
Environmental Fate and Degradation Pathways
Advanced Oxidation Processes (AOPs) for Acid Brown 298 Degradation
Advanced Oxidation Processes are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which can mineralize complex organic pollutants into simpler, less harmful substances like CO2 and H2O. sciopen.comresearchgate.net While AOPs are widely studied for dye wastewater treatment, specific research detailing the degradation of this compound is limited. However, the principles and findings from studies on similar dyes provide a foundational understanding.
Photolytic and Photocatalytic Degradation Mechanisms
Photocatalysis is a prominent AOP that utilizes semiconductor catalysts, such as Titanium dioxide (TiO2) and Zinc oxide (ZnO), which upon irradiation with light of sufficient energy, generate electron-hole pairs. semanticscholar.orguz.zgora.pl These charge carriers react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, that degrade organic molecules. mdpi.commdpi.com
While direct photolysis (degradation by light alone) is generally inefficient for stable azo dyes, photocatalysis has shown significant potential. One study investigated the photocatalytic activity of nitrogen-doped carbon quantum dots, synthesized from milk, for the degradation of an unspecified "Acid brown" dye. kashanu.ac.ir The results indicated that the dye was completely decomposed after 30 minutes of ultraviolet irradiation in the presence of the carbon dots. kashanu.ac.ir The mechanism involves the catalyst absorbing light, leading to the generation of electron trap centers that facilitate the breakdown of the dye molecules. kashanu.ac.ir Research on other brown acid dyes, such as Acid Brown 14, has demonstrated degradation efficiencies of up to 85% using ZnO as a catalyst under solar light. sciopen.com
Electrochemical Oxidation Pathways and Reactor Design
Electrochemical oxidation is an AOP where pollutants are destroyed by direct or indirect oxidation at the surface of an anode. chula.ac.th In direct oxidation, the pollutant molecule adsorbs onto the anode and loses electrons. In indirect oxidation, electrochemically generated species like active chlorine or hydroxyl radicals act as the oxidizing agents. unesp.br
Fenton and Photo-Fenton Reaction Systems
The Fenton process involves the reaction of hydrogen peroxide (H2O2) with ferrous ions (Fe2+) to generate powerful hydroxyl radicals. nih.gov This reaction is most effective under acidic conditions (typically pH 2-4) to prevent the precipitation of ferric hydroxide. researchgate.net The photo-Fenton process enhances the degradation rate by using UV or visible light to photoreduce Fe3+ ions back to Fe2+, thereby regenerating the catalyst and producing additional hydroxyl radicals. researchgate.netmdpi.com
Although a highly effective AOP for many recalcitrant organic pollutants, specific studies detailing the degradation of this compound using Fenton or photo-Fenton systems were not identified. Research on other azo dyes has consistently shown high decolorization and mineralization rates. researchgate.netbioline.org.br For instance, the presence of certain dyes can even accelerate the Fenton degradation of other organic compounds under visible light, acting as a cocatalyst in the Fe3+/Fe2+ cycle. nih.gov
Ozonation and Sonolysis Applications
Ozonation utilizes ozone (O3), a strong oxidant, which can degrade pollutants directly via molecular ozone or indirectly through the formation of hydroxyl radicals, particularly at high pH. researchgate.netresearchgate.net Sonolysis employs high-frequency ultrasound to induce acoustic cavitation—the formation and collapse of microscopic bubbles. semanticscholar.org This collapse creates localized hot spots with extreme temperatures and pressures, leading to the pyrolytic decomposition of pollutants and the generation of hydroxyl radicals from water molecules. nih.govcdnsciencepub.com
No specific studies on the ozonation or sonolysis of this compound were found. However, research on other acid dyes, such as Acid Brown 214, has explored treatment with ozone-assisted electrocoagulation. researchgate.net Similarly, the sonolytic degradation of Acid Brown 83 has been investigated, demonstrating the applicability of this energy-based AOP for related dye structures. semanticscholar.org The combination of ozonation and sonolysis has also been shown to be effective for other dye classes, like C.I. Reactive Black 5, where decolorization followed pseudo-first-order reaction kinetics and was optimal at a pH of 11.0. researchgate.net
Adsorptive Removal from Aqueous Environments
Adsorption is a widely used, effective, and economical process for removing dyes from wastewater. ijcce.ac.ir The process involves the transfer of dye molecules from the aqueous phase to the surface of a solid adsorbent. The efficacy of this method depends on the properties of the adsorbent, such as surface area, porosity, and surface chemistry, as well as operational parameters like pH, temperature, and contact time. gnest.org
Efficacy of Activated Carbon and Modified Biosorbents
Activated carbon is a conventional adsorbent known for its high surface area and well-developed pore structure, making it highly effective for dye removal. gnest.org However, its cost has driven research towards low-cost alternatives, including biosorbents derived from agricultural waste or seaweed. frontiersin.orgscielo.br Chemical modification of these materials can enhance their adsorption capacity by introducing new functional groups or increasing surface area. scielo.br
Research has demonstrated the successful use of activated carbon derived from the seaweed Azolla Pinnate for the removal of an "Acid Brown" dye. gnest.orggnest.org This modified biosorbent, activated with sulphuric acid, exhibited a predominantly mesoporous structure with a BET surface area of 686.5 m²/g. gnest.orggnest.org Adsorption was favored at higher pH due to electrostatic attraction between the anionic dye and the positively charged adsorbent surface. gnest.orggnest.org
Another study focused on the removal of this compound using γ-FeOOH (lepidocrocite) nanoparticles, a form of modified adsorbent. sid.irresearchgate.net This material showed a remarkable maximum monolayer adsorption capacity for this compound. sid.ir The removal efficiency was found to increase with a lower pH and higher temperature, adsorbent dose, and contact time. sid.ir
The table below summarizes key findings from adsorption studies on Acid Brown dyes.
Table 1: Adsorption Parameters for Acid Brown Dyes on Various Adsorbents
| Adsorbent | Target Dye | Max. Adsorption Capacity (q_max) | Isotherm Model | Kinetic Model | Optimal pH | Reference |
|---|---|---|---|---|---|---|
| Activated Carbon from Azolla Pinnate | Acid Brown | Not specified | Langmuir | Pseudo-second order | Higher pH | gnest.orggnest.org |
| γ-FeOOH Nanoparticles | This compound | 528.21 mg/g | Langmuir | Pseudo-second order | 3.5 | sid.irresearchgate.net |
| Carbon Dots from Milk | Acid Brown | Not specified | Not specified | Not specified | Not specified | kashanu.ac.ir |
The kinetic and thermodynamic data indicate that the adsorption of these dyes is often an endothermic and spontaneous process, well-described by the pseudo-second-order kinetic model, suggesting that chemisorption plays a significant role in the binding mechanism. gnest.orggnest.org
Application of Layered Double Hydroxides (LDHs) in Dye Adsorption
Layered Double Hydroxides (LDHs), also known as hydrotalcite-like compounds, have emerged as highly effective adsorbents for anionic dyes due to their unique structural properties. These materials consist of positively charged brucite-like layers with intercalated anions and water molecules in the interlayer space. The high anion-exchange capacity and large surface area of LDHs make them suitable for sequestering anionic dyes like this compound from aqueous solutions.
In a related context, nano-lepidocrocite (γ-FeOOH), an iron oxyhydroxide with a layered structure, has been specifically investigated for the removal of Lanacron Brown S-GL, an alternative name for this compound. researchgate.netresearchgate.netbas.bg Research has demonstrated the potential of these nanostructures as effective adsorbents for this particular dye. researchgate.netresearchgate.netbas.bgresearchgate.net
Optimization of Adsorbent Material Properties and Regeneration
The efficiency of dye adsorption by LDHs is influenced by several factors, including the composition of the LDH, the initial dye concentration, solution pH, and temperature. For instance, the adsorption capacity of MgAl-LDH for Reactive Blue 19 was found to increase with higher initial dye concentrations and temperatures. tuiasi.ro
A significant advantage of using LDHs is the potential for regeneration and reuse, which is crucial for the economic viability of the adsorption process. A common and effective method for regenerating LDHs after dye adsorption is thermal treatment or calcination. Heating the dye-laden LDH at temperatures around 500°C leads to the decomposition of the layered structure and the combustion of the adsorbed dye molecules, resulting in a mixed metal oxide (MMO). worktribe.com This MMO can then be reintroduced into a dye-containing aqueous solution, where it reconstructs the original layered structure by rehydrating and intercalating the dye anions from the solution—a phenomenon known as the "memory effect". tandfonline.comworktribe.com
This regeneration process has been shown to be highly effective. For example, a calcined NiAl-LDH used for removing Remazol Brilliant Violet retained over 95% of its initial adsorption capacity after two regeneration cycles. acs.org Similarly, ZnAl-LDH regenerated through calcination showed an adsorption capacity of 99% of the original material. worktribe.com Another regeneration approach involves washing the adsorbent with a sodium carbonate solution to recover the dye before calcination. worktribe.com Desorption can also be influenced by pH; for instance, high desorption efficiency for Lanacron Brown S-GL from lepidocrocite was achieved at high pH values. researchgate.net However, the stability and reusability can vary depending on the specific LDH and dye system, with some studies showing a significant decrease in adsorption capacity after the first cycle. tuiasi.ro
| Adsorbent | Dye | Maximum Adsorption Capacity (mg/g) | Optimal pH | Kinetic Model | Regeneration Method | Regeneration Efficiency |
|---|---|---|---|---|---|---|
| Nano-lepidocrocite | Lanacron Brown S-GL (this compound) | 528.21 | 3.5 | Pseudo-second-order | High pH desorption | High |
| NiAl-LDH (calcined) | Remazol Brilliant Violet | 150 | 6 | Not specified | Calcination | >95% after 2 cycles |
| ZnAl-LDH | Congo Red | 591.80 | 3 | Pseudo-second-order | Calcination ("memory effect") | High |
| MgAl-LDH | Reactive Blue 19 | 350 | Not specified | Not specified | Calcination | Feasible for first cycle only |
Biological and Bioremediation Approaches
Microbial Decolorization and Biodegradation of Azo Dyes
Bioremediation offers an environmentally friendly and cost-effective alternative to physicochemical methods for treating dye-laden wastewater. A wide variety of microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to decolorize and degrade azo dyes. Current time information in Shropshire, GB. The initial and most critical step in the biodegradation of azo dyes like this compound is the reductive cleavage of the azo bond (-N=N-).
This process is typically carried out by microbial enzymes known as azoreductases under anaerobic or anoxic conditions. Current time information in Shropshire, GB. The cleavage of the azo bond breaks down the chromophore, leading to the decolorization of the dye and the formation of generally colorless aromatic amines, which may be more toxic than the parent dye. These aromatic amines can then be further degraded, often under aerobic conditions, through mineralization into simpler, non-toxic compounds like carbon dioxide, water, and inorganic ions. A combined anaerobic-aerobic treatment process is often considered the most effective for the complete mineralization of azo dyes. Current time information in Shropshire, GB.
While specific microbial strains for the degradation of this compound are not widely reported, the general mechanisms are well-established for other azo dyes. For example, bacterial species such as Bacillus subtilis, Pseudomonas luteola, and fungal species like Aspergillus ochraceus and Trametes versicolor have been shown to effectively degrade various azo dyes. acs.org
Mechanisms of Chromophore Cleavage and Mineralization
Identification of Intermediate Degradation Products
The breakdown of azo dyes results in the formation of various intermediate products. The primary products resulting from the reductive cleavage of the azo linkage are aromatic amines. The specific amines formed depend on the structure of the parent dye molecule. For this compound, which is a complex molecule, reductive cleavage is expected to yield multiple aromatic amines. One significant and toxicologically concerning cleavage product that can be formed from this compound is aniline. researchgate.net The formation of such potentially carcinogenic amines is a major concern in the biodegradation of azo dyes and underscores the need for complete mineralization.
Further degradation of these primary aromatic amines under aerobic conditions can lead to a variety of other intermediates. The specific intermediates are highly dependent on the microbial pathways involved and the chemical structure of the amines.
Proposed Degradation Pathways under Various Conditions
Based on the general understanding of azo dye biodegradation, a plausible degradation pathway for this compound can be proposed.
Under Anaerobic Conditions: The primary step is the reductive cleavage of the one or more azo bonds within the this compound molecule. This reaction is catalyzed by microbial azoreductases and results in the formation of several aromatic amines, including aniline. This step leads to the complete decolorization of the wastewater.
Under Aerobic Conditions: The aromatic amines generated during the anaerobic phase are typically resistant to further degradation under the same conditions. However, when exposed to an aerobic environment, different microbial communities can catabolize these amines. The aerobic degradation pathway often involves hydroxylation of the aromatic rings by mono- or dioxygenase enzymes, followed by ring cleavage. This opens up the aromatic structure, leading to the formation of aliphatic acids and other simpler organic compounds. These can then be funneled into central metabolic pathways, ultimately leading to complete mineralization into CO₂, H₂O, and inorganic salts.
The metal complex nature of this compound (containing chromium) adds another layer of complexity to its degradation. The fate of the chromium ion during the degradation process is crucial. It may be released into the solution or remain chelated with fragments of the dye molecule, requiring further treatment steps for its removal.
Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques in Acid Brown 298 Analysis
Spectroscopic methods are widely used for the analysis of dyes due to their ability to interact with electromagnetic radiation, providing information about their electronic and vibrational structures.
UV-Visible Spectroscopy for Concentration and Decolorization Monitoring
UV-Visible (UV-Vis) spectroscopy is a fundamental technique for quantifying the concentration of this compound in solutions and monitoring its decolorization during treatment processes. up.ac.zaresearchgate.net Azo dyes, like this compound, typically exhibit strong absorption bands in the UV-Vis region due to the π-π* transitions within their chromophoric groups, particularly the azo (–N=N–) bonds and aromatic rings. mdpi.com Changes in the intensity of these absorption bands are directly proportional to the dye concentration, following the Beer-Lambert Law. up.ac.za
During decolorization processes, such as photocatalytic degradation, the UV-Vis spectrum of this compound changes as the chromophore is broken down. researchgate.net A decrease in the intensity of the main absorption peak indicates the reduction in dye concentration and the extent of decolorization. researchgate.net Monitoring the absorbance at the wavelength of maximum absorbance (λmax) allows for the construction of calibration curves for quantification and tracking the kinetics of the decolorization process. medigraphic.com While specific λmax values for this compound were not found in the search results, UV-Vis spectroscopy is a standard method for monitoring the concentration of colored compounds. up.ac.zamdpi.com
Fourier Transform Infrared (FTIR) Spectroscopy for Structural Analysis
Fourier Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule based on their vibrational modes. acs.orge-algae.org This technique is valuable for the structural characterization of this compound and for identifying changes in its functional groups during reactions or degradation. inlibrary.uz
FTIR spectra of azo dyes typically show characteristic absorption bands corresponding to stretching vibrations of functional groups such as azo (–N=N–), hydroxyl (–OH), amino (–NH2), sulfonic acid (–SO3H), and aromatic C=C bonds. researchgate.net By comparing the FTIR spectrum of pristine this compound with those of reaction products or degraded samples, the disappearance or appearance of specific peaks can indicate which functional groups are involved in the transformation. inlibrary.uz For instance, changes in the azo stretching frequency might suggest the cleavage of the azo bond, a common step in the degradation of azo dyes. researchgate.net FTIR analysis can be performed on solid or liquid samples, making it a versatile tool for analyzing this compound in various forms. acs.orge-algae.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the complete structure of organic compounds by providing detailed information about the hydrogen and carbon atom environments within the molecule. acs.orgnih.gov Both ¹H NMR and ¹³C NMR spectroscopy are valuable for the structural elucidation of this compound and its degradation products. nih.govrsc.org
¹H NMR spectra show signals for each unique type of hydrogen atom, with their chemical shifts, splitting patterns, and integration providing information about their chemical environment and relative numbers. rsc.orgresearchgate.net ¹³C NMR spectra provide signals for each unique carbon atom. rsc.org By analyzing the chemical shifts and coupling constants in NMR spectra, the connectivity of atoms and the arrangement of functional groups in this compound can be determined. nih.govrsc.org
NMR spectroscopy is particularly useful for identifying the structures of degradation intermediates, which may be present in complex mixtures. nih.gov Although specific NMR data for this compound were not found, NMR is a standard technique for the structural confirmation and elucidation of organic molecules, including complex dyes and their transformation products. acs.orgarizona.edu Quantitative NMR (qNMR) can also be used for the quantification of specific compounds in a mixture by integrating characteristic signals and comparing them to an internal standard. mdpi.comnih.gov
Chromatographic Separation and Detection
Chromatographic techniques are essential for separating complex mixtures containing this compound and its related compounds, allowing for their individual detection and analysis.
High-Performance Liquid Chromatography (HPLC) with Diverse Detectors
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of non-volatile and semi-volatile compounds, including dyes. psu.eduint-res.com HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. psu.edu
For the analysis of this compound, various stationary phases (e.g., reversed-phase C18 columns) and mobile phases (mixtures of water or buffer with organic solvents like methanol (B129727) or acetonitrile) can be employed to achieve optimal separation. psu.eduupce.cz The choice of mobile phase pH and composition is crucial for the separation of ionic compounds like acid dyes. upce.cz
HPLC can be coupled with various detectors for the detection and quantification of this compound and its degradation products. UV-Vis detectors are commonly used due to the dye's strong absorbance in the UV-Vis region. upce.czresearchgate.net By monitoring the absorbance at a specific wavelength, the concentration of the eluted compound can be determined. researchgate.net
Other detectors, such as diode array detectors (DAD), can acquire full UV-Vis spectra of eluting peaks, allowing for peak identification and purity assessment. Mass spectrometry (MS) detectors, when coupled with HPLC (HPLC-MS), provide molecular weight information and can be used for the identification of unknown degradation products. nih.govscribd.com HPLC-MS is a powerful hyphenated technique for the analysis of complex mixtures resulting from dye degradation. nih.govscribd.com
Data Table: Typical HPLC Parameters (Illustrative based on similar dye analysis)
| Parameter | Value/Description |
| Stationary Phase | C18 (e.g., ODS column) |
| Mobile Phase | Methanol/Water or Acetonitrile/Water |
| Flow Rate | 0.8 - 1.0 mL/min (typical) |
| Detection | UV-Vis (monitoring at λmax) or DAD |
| Injection Volume | 10 - 20 µL (typical) |
Note: Specific parameters for this compound would need to be optimized based on its exact chemical structure and the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique primarily used for the separation and identification of volatile and semi-volatile organic compounds. ekb.egunav.edu While this compound itself is a large, non-volatile molecule and not directly amenable to GC-MS analysis without derivatization, this technique is invaluable for identifying volatile intermediate products that may be formed during its degradation. unav.edumdpi.com
In GC-MS, the sample is vaporized and separated based on the boiling points and interactions with the stationary phase in a capillary column. ekb.eg The separated compounds then enter a mass spectrometer, which detects them based on their mass-to-charge ratio (m/z) and fragmentation patterns. researchgate.net The resulting mass spectra can be compared to spectral libraries for compound identification. researchgate.net
GC-MS is particularly useful for studying the degradation pathways of organic pollutants, including dyes. unav.edu Volatile organic compounds produced from the breakdown of this compound, such as small aromatic amines or hydrocarbons, could be identified using GC-MS. unav.edu Sample preparation, including extraction and potentially derivatization to increase volatility, is often required for GC-MS analysis of degradation products in aqueous matrices. ekb.eg
Data Table: Potential GC-MS Application (Illustrative for volatile degradation products)
| Technique | Application | Information Provided |
| GC-MS | Identification of volatile intermediates | Molecular weight, fragmentation pattern, potential identification via spectral library matching |
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and structural information of compounds. For dyes, particularly sulfonated ones, electrospray ionization (ESI) is a commonly used ionization technique. upce.cz
Electrospray Ionization Mass Spectrometry (ESI-MS) of Sulfonated Dyes
ESI-MS is effective for analyzing polar and ionic compounds, making it suitable for sulfonated dyes which carry charged sulfonate groups. upce.cznih.gov In ESI-MS, the sample solution is sprayed through a charged needle, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the release of charged analyte ions into the gas phase, which are then detected by the mass analyzer. nih.gov
For sulfonated dyes, negative-ion ESI-MS is often employed due to the presence of negatively charged sulfonate groups. upce.cz This technique can reveal the molecular weight of the dye and indicate the number of sulfonic acid groups present through the detection of molecular ions with different charge states, such as [M-xH]x-, where 'x' represents the number of negative charges. upce.cz Adducts with counterions like sodium, such as [M-(x+y)H + yNa]x-, can also be observed. upce.cz ESI-MS, particularly when coupled with liquid chromatography (LC-ESI-MS), is valuable for analyzing mixtures of dyes and related intermediates. upce.czmdpi.com
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis
Tandem mass spectrometry (MS/MS) provides more detailed structural information by fragmenting selected ions from the ESI source and analyzing the resulting fragment ions. nih.gov This technique involves multiple stages of mass analysis, allowing for the isolation of a precursor ion and its subsequent collision-induced dissociation (CID) into product ions. nih.govacs.org
The fragmentation patterns observed in MS/MS spectra can provide diagnostic information about the functional groups and structural subunits within the dye molecule. nih.gov For dyes, including azo and metal complex types like this compound, MS/MS can help elucidate the connectivity of the chromophore, the position of substituents like sulfonate groups, and the nature of the metal coordination. While specific MS/MS data for this compound was not found, studies on other dyes demonstrate that characteristic fragment ions can be used for identification and structural confirmation. nih.govacs.org
Electrochemical and Other Analytical Techniques
Cyclic Voltammetry for Redox Behavior Characterization
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound by measuring the current response as the potential is varied cyclically. acs.org This technique can reveal the potentials at which a substance can be oxidized or reduced, providing insights into its electrochemical reactivity and stability. acs.orgresearchgate.net
For organic dyes, including azo and metal complex structures, CV can show characteristic oxidation and reduction peaks corresponding to the electrochemical transformations of the chromophore and potentially the metal center. researchgate.net The shape and position of these peaks are influenced by the compound's structure and the experimental conditions (e.g., electrolyte, pH, scan rate). researchgate.netdcu.ie While direct CV data for this compound was not located, electrochemical methods, including CV, have been applied to the degradation of other Acid Brown dyes, indicating the relevance of this technique for understanding their redox behavior. researchgate.net
Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD) Analysis for Mineralization Assessment
Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD) are bulk parameters used to assess the total organic content and the amount of oxygen required to oxidize organic and inorganic compounds in a sample, respectively. lar.deconcawe.euslideshare.net These analyses are particularly useful for monitoring the degradation or mineralization of organic pollutants like dyes in wastewater treatment processes. researchgate.netscience.gov
TOC measures the total amount of carbon bound in organic compounds. lar.de COD measures the oxygen equivalent of the organic matter that can be chemically oxidized, typically using a strong oxidizing agent like potassium dichromate in acidic conditions. concawe.euslideshare.net A decrease in TOC and COD values in a solution containing this compound over time during a treatment process indicates the breakdown of the organic molecule into simpler substances and eventually into inorganic compounds (mineralization). researchgate.net The COD/TOC ratio can provide some indication of the average oxidation state of the organic matter present. concawe.eu
While specific TOC and COD values for pure this compound were not found, these analyses are standard practice in studies involving the removal or degradation of dyes from water, serving as key indicators of treatment efficiency and the extent of mineralization. researchgate.netscience.gov
Theoretical and Computational Studies of Acid Brown 298
Quantum Chemical Investigations of Electronic Structure
Quantum chemical methods are used to study the electronic structure of molecules, providing information about their stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of atoms and molecules. DFT calculations can be used to determine the optimized molecular geometry, which represents the most stable arrangement of atoms in the molecule. wikipedia.orgnih.govnih.govnih.govparchem.com These calculations also provide information about molecular orbitals, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of HOMO and LUMO are crucial for understanding a molecule's reactivity and electronic transitions. While DFT is a powerful tool for studying molecular properties, specific DFT calculations for the molecular geometry and orbitals of Acid Brown 298 were not found in the search results. Studies on other systems demonstrate the capability of DFT to provide insights into the electronic behavior of molecules. wikipedia.orgnih.govnih.govnih.govparchem.com
Computational methods, often based on quantum chemistry like DFT, can be used to predict spectroscopic properties such as UV-Visible (UV-Vis) and Infrared (IR) spectra. Predicting UV-Vis spectra involves calculating the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths. IR spectra prediction involves calculating vibrational frequencies of the molecule, which relate to the absorption of infrared radiation. These predicted spectra can be compared with experimental data to help identify and characterize compounds or to understand the relationship between molecular structure and spectroscopic features. Although computational prediction of spectroscopic properties is a common application of quantum chemistry, specific predictions for the UV-Vis and IR spectra of this compound were not found in the search results.
Mechanistic Insights from Computational Reaction Pathways
Computational chemistry can be used to investigate the mechanisms of chemical reactions by calculating the energy profiles of possible reaction pathways. This involves identifying transition states and intermediates and calculating their relative energies. Such studies can provide insights into the feasibility of different reaction steps and the factors that influence reaction rates and product distributions. While computational studies of reaction mechanisms are common in chemistry, specific computational investigations into the reaction pathways involving this compound were not found in the search results.
Summary of Computational Data for this compound:
Based on the conducted searches, detailed theoretical and computational data specifically for this compound across the outlined sections (molecular geometry, orbitals, spectroscopic predictions, adsorption modeling, diffusion simulation, and reaction pathways) were not found. This compound is described as a metal complex dye alfa-chemistry.com, and metal complexes can sometimes pose computational challenges due to their electronic structure and potential for variable composition, which might contribute to the limited availability of general computational studies.
Elucidation of Degradation Reaction Transition States
Computational studies, often employing quantum chemical methods, can be used to identify and characterize the transition states involved in chemical reactions, such as the degradation of organic dyes acs.orgcopernicus.org. By calculating the energy profiles of potential reaction pathways, researchers can determine the most likely routes for degradation and the energy barriers that must be overcome acs.orgcopernicus.org.
For a compound like this compound, which is an azo dye, degradation often involves the cleavage of the azo bond (-N=N-) ua.pt. Theoretical calculations could be used to model the transition states for different mechanisms of azo bond cleavage, such as reductive or oxidative pathways, which can occur during various remediation processes. Studies on the degradation of other organic molecules, like the OH-initiated degradation of piperidine, demonstrate the use of quantum chemistry calculations to determine reaction mechanisms, site-specific reaction rates, and the energetics of transition states acs.org. Similarly, computational studies have investigated transition states in reactions like the Baeyer-Villiger oxidation and the hydrolysis of SO3, providing insights into reaction mechanisms at a molecular level copernicus.orgbeilstein-journals.org.
These computational approaches can help to understand how factors like pH, temperature, and the presence of catalysts or oxidizing/reducing agents might influence the preferred degradation pathways of this compound by affecting the stability of transition states and intermediates.
Prediction of Reactive Intermediates in Remediation Processes
Computational methods can also predict the formation and behavior of reactive intermediates generated during the remediation of organic pollutants europa.eu. Remediation processes for dyes can involve various techniques, including adsorption, photocatalysis, and biological degradation, which often produce transient intermediate species ua.ptresearchgate.netresearchgate.netresearchgate.net.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are modeling techniques that relate the chemical structure of a compound to its biological activity or physicochemical properties epa.govresearchgate.net. These models can be used to predict the behavior of chemicals in the environment and their interactions with remediation systems without the need for extensive experimental testing dtic.milacs.org.
Correlation of Molecular Descriptors with Adsorption or Degradation Efficiency
QSAR/QSPR can also be used to correlate the molecular descriptors of a compound with its susceptibility to removal by specific remediation processes, such as adsorption or degradation mdpi.comresearchgate.net. This helps in identifying the structural features that favor or hinder efficient removal.
For this compound, QSAR models could investigate the relationship between its molecular descriptors and its adsorption efficiency onto various adsorbent materials, such as activated carbon or modified clays, which are used for dye removal from wastewater researchgate.netmdpi.comresearchgate.net. Similarly, QSAR models could correlate molecular descriptors with the efficiency of different degradation methods, including photocatalysis, biodegradation, or chemical oxidation ua.ptresearchgate.net. Studies on the adsorption of acid dyes onto activated carbon have shown that molecular connectivity indices can be correlated with adsorption parameters, indicating the influence of molecular size and structure on the adsorption rate researchgate.net. Research on the enzymatic degradation of textile dyes has also utilized molecular descriptors to predict degradation rates, highlighting the importance of structural features and their interaction with the enzyme mdpi.com. Developing such correlations for this compound would involve experimental measurements of its adsorption or degradation efficiency under various conditions and then building statistical models that link these efficiencies to the dye's molecular descriptors.
Data from studies on the adsorption of other acid dyes, while not specifically this compound, illustrate the type of data that could be used for QSPR model development. For example, studies have investigated the adsorption capacity of different materials for acid dyes under varying conditions of pH, temperature, and contact time mdpi.comresearchgate.net.
| Adsorbent Material | Dye Type | pH | Temperature (K) | Adsorption Capacity (mg/g) | Reference |
| Acid-activated Kaolin | Cationic Dye | 7, 11 | 298-328 | Increased with temperature | mdpi.com |
| Haloxylon recurvum Plant biomass | Acid Brown | - | - | Effective adsorption | researchgate.net |
| Activated Carbon from leather waste | Acid Dyes | - | - | High removal (adsorption + oxidation) | researchgate.net |
Note: Specific data for this compound adsorption capacity on various adsorbents would be needed for direct QSPR modeling of its adsorption efficiency.
These correlations can aid in designing more effective remediation processes and developing or selecting materials that are most efficient at removing this compound from contaminated water.
Applications of Acid Brown 298 in Material Science and Technology
Dyeing of Natural and Synthetic Fibers
Acid dyes, including Acid Brown 298, are extensively used for dyeing protein fibers and polyamide fibers tiankunchemical.com. The dyeing process is typically conducted in an acidic medium, which facilitates the establishment of electrostatic interactions between the negatively charged dye molecules and the positively charged sites on the fibers tiankunchemical.com.
Application in Wool and Silk Dyeing
This compound finds application in the dyeing of wool and silk lookchem.comtiankunchemical.comauracolorchemindustry.comemperordye.comchemicalbook.com. These natural protein fibers contain amino groups that become protonated in an acidic dye bath, resulting in the development of a positive charge. The anionic molecules of this compound are consequently attracted to these positively charged locations through electrostatic forces, thereby promoting the dyeing process tiankunchemical.com. Dyeing wool with this compound can yield consistent and uniform coloration with effective penetration into the fibers vulcanchem.com.
Application in Polyamide (Nylon) Fiber Dyeing
The use of this compound also extends to the dyeing of polyamide fibers, such as nylon lookchem.comtiankunchemical.comauracolorchemindustry.comemperordye.com. Similar to protein fibers, polyamide fibers possess amino groups that can undergo protonation in an acidic environment, creating cationic sites that interact with the anionic dye molecules tiankunchemical.comgoogleapis.comajol.info. The inherent acid-binding characteristics of nylon facilitate effective coloration with acid dyes vulcanchem.com. Techniques such as exhaust dyeing can be employed for coloring cationic dyeable nylon with acid dyes googleapis.com. The efficiency of dye exhaustion onto nylon fibers can be enhanced by decreasing the pH of the application bath ajol.info.
Color Fastness Properties and Their Mechanisms on Different Materials
Color fastness refers to a dyed material's resistance to changes in color characteristics or the transfer of color to adjacent materials during processing or use ajol.infovdoc.pub. This compound is reported to exhibit good fastness properties tiankunchemical.com. The stability of the dye-fiber bonds and the effective removal of unfixed dye are key factors influencing color fastness vdoc.pub.
For acid dyes applied to wool and polyamide fibers, light fastness and wash fastness are particularly important attributes mdpi.comresearchgate.net. The mechanisms underlying the interaction between acid dyes and fibers like wool and polyamide involve electrostatic attractions between the anionic dye molecules and the protonated amino groups on the fiber surfaces tiankunchemical.commdpi.com. The specific chemical structure of the dye, including the presence of certain molecular fragments, can impact color fastness properties such as light fastness mdpi.com. For example, molecular fragments containing primary amino groups or nitrogen atoms involved in azo bonds can lead to a decrease in the light fastness of dyed polyamide fibers mdpi.com.
This compound has demonstrated favorable light fastness, rated at 6-7 on the ISO scale, and good washing fastness, with ratings of 4-5 for color change and 4-5 for staining on nylon fibers tiankunchemical.comchemicalbook.com.
The following table summarizes some of the fastness properties reported for this compound:
| Fastness Property | ISO Rating |
| Light Fastness | 6-7 |
| Washing Fastness (Color) | 4-5 |
| Washing Fastness (Stain) | 4-5 (Nylon) |
| Rubbing (Dry) | 5 |
*Note: Data compiled from references tiankunchemical.com and chemicalbook.com. The ISO scale for light fastness typically ranges from 1 (poor) to 8 (excellent), while for washing and rubbing fastness, it ranges from 1 (poor) to 5 (excellent).
Application in Leather Processing
This compound is also utilized for the coloration of leather lookchem.comtiankunchemical.comauracolorchemindustry.comemperordye.comchemicalbook.comchemicalbook.com. Leather is primarily composed of collagen fibers, which possess functional groups capable of interacting with dyes researchgate.netresearchgate.net.
Interaction of this compound with Leather Substrates
The interaction between acid dyes and leather substrates, predominantly collagen, involves the binding of the anionic dye molecules to the cationic sites present within the collagen structure researchgate.netresearchgate.net. Collagen contains amino groups that can acquire a positive charge depending on the pH conditions, thereby promoting electrostatic interactions with acid dyes researchgate.net. Research investigating the interaction of anionic dyes with leather shavings (containing collagen) has indicated significant dye removal rates, suggesting a strong interaction researchgate.net. The interaction is influenced by the main functional groups of both the acid dye and the collagen structure of the leather substrates researchgate.net.
Factors Influencing Dye Distribution and Levelness in Leather
Several factors can influence the distribution and levelness of acid dyes like this compound within leather. These factors include the concentration of the dye, the duration of the dyeing process, and the temperature www.gob.pe. The pH of the dye bath is particularly critical, as it impacts the ionization state of both the dye molecules and the functional groups on the leather fibers, consequently affecting electrostatic interactions and dye uptake ajol.inforsc.org. The penetration and bonding of the dye with the leather fibers are influenced by the physicochemical properties of the dye and the leather substrate acs.org. The surface characteristics of the leather, such as its surface tension and wettability, can also affect how the dye spreads and adheres to the material acs.org. Furthermore, the presence of other chemicals used in leather processing, such as fatliquors, can influence dye distribution and levelness www.gob.peacs.org. The molecular structure and solubility of the dye also play a role in its ability to penetrate and distribute uniformly throughout the complex structure of leather lookchem.com.
Use in Paper and Other Non-Textile Industrial Applications
This compound is employed in several non-textile industrial contexts, leveraging its coloring properties and characteristics like solubility and color stability. These applications extend beyond traditional fiber dyeing to materials such as paper, inks, and specific types of plastics.
Dyeing of Paper Products
This compound is utilized in the paper industry for coloring various paper products. It is listed as a dye used in the paper industry auracolorchemindustry.comauracolorchemindustry.comvulcanchem.comdynaind.comdynaind.com. Its application includes the coloring of paper itself, as well as packaging materials and stationery items rupalcolorchem.in. The dye's water solubility is a key property that facilitates its application in paper dyeing processes lookchem.com. Acid dyes, in general, are noted for providing vibrant colors and good fastness properties, which are beneficial for maintaining the desired shade in paper products under various conditions tiankunchemical.comtiankunchemical.com.
Other Material-Specific Applications (e.g., Inks, Plastics excluding prohibited categories)
Beyond paper, this compound is applied in the manufacturing of inks and certain plastics. It is used in ink manufacturing for industrial and printing purposes rupalcolorchem.inrupalcolorchem.in. The dye's solubility in water, alcohols, and ketones makes it suitable for incorporation into various ink formulations lookchem.com.
In the plastics industry, this compound is mentioned for coloring plastics such as PVC, ABS, and polystyrene rupalcolorchem.in. It is listed as a plastic dyestuff by suppliers tradeindia.com. The dye is also generally listed for use in "Plastic & Rubber" and "Inks And Painting" applications tiankunchemical.com. Its use as a colorant for coatings and plastics is also indicated dimacolorgroup.comcncolorchem.com.
Future Research Directions and Emerging Trends
Development of Eco-Friendly Synthesis Routes for Acid Brown 298
Traditional chemical synthesis methods for dyes can often involve hazardous reagents and generate significant waste. Future research could focus on developing more sustainable and environmentally benign routes for synthesizing this compound. This aligns with the broader principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances royalsocietypublishing.org.
Potential research directions include:
Exploring alternative reaction conditions: Investigating the use of milder temperatures, pressures, and reaction times.
Utilizing greener solvents: Replacing traditional organic solvents with more environmentally friendly options such as water, ionic liquids, or supercritical fluids royalsocietypublishing.org.
Developing catalytic methods: Exploring the use of highly efficient and recyclable catalysts, potentially including nanocatalysts, to minimize waste and improve reaction efficiency mdpi.comnih.gov.
Implementing biosynthesis or bio-assisted synthesis: Investigating the potential of using biological systems or bio-derived materials for parts of or the entire synthesis process royalsocietypublishing.orgnih.govresearchgate.net. While biological methods for metal reduction in nanoparticle synthesis are being explored, their application to complex organic dyes like this compound is still in early stages and represents a significant research challenge royalsocietypublishing.org.
Research in this area would involve detailed studies of reaction mechanisms, optimization of reaction parameters, and comprehensive evaluation of the environmental impact of the new synthesis routes compared to existing methods. This could involve metrics such as atom economy, energy consumption, and waste generation.
Novel Materials for Efficient this compound Removal
The textile and leather industries, which utilize this compound, generate wastewater containing residual dyes. Efficient removal of these dyes from wastewater is crucial for environmental protection. Future research should focus on developing novel, cost-effective, and highly efficient materials for the adsorption or degradation of this compound.
Promising areas of investigation include:
Advanced Adsorbents: Developing new adsorbent materials with high capacity and selectivity for this compound. This could involve exploring modified natural materials, novel synthetic polymers, metal-organic frameworks (MOFs), or nanomaterials researchgate.netkoreascience.krresearchgate.net. Studies on the removal of other acid dyes using materials like biochar and activated carbon demonstrate the potential of such approaches koreascience.kracs.org. Research would involve detailed adsorption isotherm and kinetic studies to understand the interaction between the dye and the adsorbent material researchgate.netacs.org.
Photocatalytic Degradation: Developing or modifying photocatalytic materials that can efficiently degrade this compound into less harmful substances under light irradiation rsc.org. This could involve semiconductor nanoparticles or composite photocatalysts researchgate.net. Research would focus on synthesizing and characterizing these materials, optimizing photocatalytic reaction conditions (e.g., pH, catalyst dosage, light source), and identifying the degradation products.
Integrated Removal Systems: Research could also explore the combination of different removal techniques, such as adsorption followed by photocatalytic degradation or the use of ultrasound in combination with adsorbents niscpr.res.in.
Detailed research findings in this area would include adsorption capacities (mg dye per g adsorbent), removal efficiencies (%), optimal pH and temperature conditions, and kinetic parameters describing the adsorption or degradation process. For example, studies on the removal of other dyes have shown that factors like adsorbent dose, contact time, initial dye concentration, and pH significantly influence removal efficiency koreascience.kracs.org.
Integration of Artificial Intelligence and Machine Learning in Dye Research
Artificial intelligence (AI) and machine learning (ML) are increasingly being applied across various scientific disciplines, including chemistry and materials science. Future research can leverage these tools to accelerate research and optimize processes related to this compound.
Potential applications of AI and ML include:
Predicting Dye Properties: Developing models to predict the physical, chemical, and performance properties of this compound based on its molecular structure aip.org. This could aid in the design of new dye molecules with desired characteristics.
Optimizing Synthesis Pathways: Using ML algorithms to explore and optimize reaction conditions for the synthesis of this compound, potentially identifying more efficient or eco-friendly routes researchgate.net.
Modeling Dye Removal Processes: Applying AI to model and predict the efficiency of different removal techniques for this compound based on various parameters such as adsorbent type, concentration, contact time, and wastewater composition rsc.orgmdpi.com. This can help in designing and optimizing wastewater treatment systems.
Improving Dyeing Processes: AI can be used to optimize dyeing parameters to reduce waste and improve color accuracy in textile manufacturing, which is relevant for dyes like this compound used on wool, silk, and nylon ncsu.edu.
Advanced Spectroscopic Techniques for In-Situ Monitoring of Dye Processes
Advanced spectroscopic techniques offer powerful tools for real-time, in-situ monitoring of chemical processes involving dyes. Applying these techniques to this compound research can provide valuable insights into its synthesis, application, and removal.
Future research directions include:
In-Situ Monitoring of Synthesis: Using techniques like in-situ Raman or IR spectroscopy to monitor the formation of this compound during synthesis, allowing for better control and optimization of the reaction rsc.org.
Monitoring Dyeing Processes: Employing in-situ UV-Vis reflectance spectroscopy or other optical techniques to monitor the uptake and distribution of this compound on different fibers in real-time rsc.orgmdpi.com. This can help optimize dyeing parameters and understand dye-fiber interactions.
Tracking Dye Removal: Utilizing in-situ spectroscopic methods to monitor the concentration of this compound in wastewater during removal processes, such as adsorption or photocatalytic degradation researchgate.net. This allows for real-time assessment of removal efficiency and kinetic studies. Techniques like in-situ UV-Vis spectroscopy have been used to follow dye removal kinetics researchgate.net.
Research in this area would involve setting up appropriate spectroscopic systems, developing methods for data acquisition and analysis, and correlating spectroscopic data with chemical changes or physical processes. Advances in portable and fiber-optic coupled spectrometers can facilitate in-situ measurements in various environments.
Q & A
Q. What analytical techniques are most effective for characterizing the structural and functional properties of Acid Brown 298?
Methodological Answer: this compound's structural properties (e.g., molecular weight, functional groups) can be determined using Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) . For purity assessment, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is recommended. Thermal stability can be analyzed via thermogravimetric analysis (TGA) . Experimental protocols should include calibration with reference standards and triplicate measurements to ensure reproducibility .
Q. How can researchers optimize the synthesis of this compound to ensure high yield and minimal byproducts?
Methodological Answer: A factorial experimental design can identify optimal reaction conditions (e.g., temperature, pH, catalyst concentration). Use response surface methodology (RSM) to model interactions between variables. Monitor reaction progress with UV-Vis spectroscopy and validate yields via gravimetric analysis . Include controls (e.g., blank reactions) and report deviations in supplementary materials .
Advanced Research Questions
Q. How can contradictory data on the environmental persistence of this compound be resolved across studies?
Methodological Answer: Conduct a systematic review to identify variables causing discrepancies (e.g., pH, microbial activity). Perform meta-analysis using standardized metrics (e.g., half-life under controlled conditions). Replicate conflicting experiments with harmonized protocols, and apply principal component analysis (PCA) to isolate critical factors influencing degradation rates. Address contradictions by distinguishing between principal and secondary variables in degradation pathways .
Q. What mechanistic insights can be gained into the photodegradation pathways of this compound using computational modeling?
Methodological Answer: Combine density functional theory (DFT) calculations with experimental data (e.g., LC-MS/MS fragmentation patterns) to map degradation intermediates. Validate computational models using kinetic isotope effects (KIE) and compare with empirical rate constants. Publish full computational parameters (e.g., basis sets, solvation models) in supplementary materials for reproducibility .
Q. How do intermolecular interactions between this compound and biomolecules influence its ecotoxicological profile?
Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with model proteins (e.g., albumin). Pair with molecular dynamics simulations to visualize interaction dynamics. Correlate findings with in vitro toxicity assays (e.g., zebrafish embryo toxicity tests) and report statistical confidence intervals .
Data Analysis and Interpretation
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer: Apply non-linear regression models (e.g., Hill equation) to fit dose-response curves. Use ANOVA to compare treatment groups and post-hoc tests (e.g., Tukey’s HSD) for pairwise comparisons. For non-normal distributions, employ non-parametric tests (e.g., Kruskal-Wallis). Report effect sizes and p-values with adjustments for multiple testing .
Q. How can researchers address variability in spectroscopic data when quantifying this compound in complex matrices?
Methodological Answer: Implement internal standard calibration (e.g., deuterated analogs) to correct matrix effects. Validate methods using spiked recovery experiments and calculate limits of detection (LOD)/quantification (LOQ) via signal-to-noise ratios. Use robust regression to handle outliers and provide raw datasets in supplementary materials .
Literature and Knowledge Gaps
Q. What strategies can identify understudied aspects of this compound in existing literature?
Methodological Answer: Conduct a scoping review using databases (e.g., Scopus, Web of Science) with keywords like "this compound AND (synthesis OR toxicity)". Map results using bibliometric tools (e.g., VOSviewer) to visualize research clusters. Identify gaps by comparing findings with related azo dyes (e.g., Acid Orange 7) and propose hypotheses for unexplored mechanisms .
Q. How should researchers design studies to investigate long-term exposure effects of this compound?
Methodological Answer: Use longitudinal cohort designs with repeated measures over time. Integrate omics approaches (e.g., transcriptomics, metabolomics) to track sublethal effects. Include negative controls and time-series analysis to distinguish transient vs. cumulative impacts. Publish raw omics data in repositories like NCBI GEO .
Conflict Resolution and Peer Review
Q. How can authors respond to peer critiques about inconsistent chromatographic data for this compound?
Methodological Answer: Re-analyze raw chromatograms using peak integration software (e.g., OpenLab) with standardized baselines. Provide annotated chromatograms in revisions and clarify any methodological deviations (e.g., column aging). If contradictions persist, propose follow-up experiments (e.g., alternative mobile phases) in the discussion section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
